PU-H71 hydrate

Beschreibung

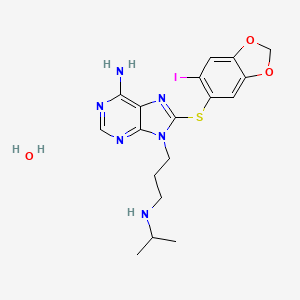

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGBRIZOLBTCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215828-29-7 | |

| Record name | Zelavespib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELAVESPIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Pu H71 Hydrate

Binding Affinity and Specificity for HSP90

PU-H71 demonstrates a potent and highly specific binding affinity for HSP90, which is fundamental to its therapeutic potential. mdpi.comnih.gov This specificity is not uniform across all cellular contexts, showing a marked preference for the form of HSP90 prevalent in cancer cells. nih.gov

The function of HSP90 as a chaperone is dependent on its ability to bind and hydrolyze adenosine (B11128) triphosphate (ATP). nih.govnih.gov This process occurs within a conserved N-terminal domain that contains a specific ATP-binding pocket. nih.govembopress.org PU-H71 is designed to target this very site. frontiersin.orgresearchgate.net By binding with high affinity to the ATP pocket, PU-H71 acts as a competitive inhibitor, preventing ATP from binding and initiating the chaperone cycle. frontiersin.orgmdpi.com This inhibition locks the HSP90-client protein complex in a state that signals for its destruction. mdpi.com The binding of PU-H71 within the pocket is stabilized by a network of hydrogen bonds and other molecular interactions. researchgate.net

A distinguishing feature of PU-H71 is its selective cytotoxicity toward cancer cells. nih.gov This selectivity stems from its higher binding affinity for HSP90 complexes found in tumor cells compared to those in normal tissues. mdpi.comnih.gov In response to the chronic stress characteristic of malignant transformation, cancer cells reconfigure their chaperone machinery into large, stable protein networks known as epichaperomes. nih.govstressmarq.commskcc.org HSP90 is a critical nucleating site for the formation of these epichaperomes. nih.govstressmarq.com

PU-H71 exhibits a pronounced preferential binding to HSP90 when it is incorporated into these oncogenic epichaperome structures. nih.govfrontiersin.orgstressmarq.com This enhanced affinity allows the inhibitor to selectively dismantle these pro-survival networks without significantly interfering with the normal chaperone activity in healthy cells, thereby reducing potential toxicity. frontiersin.orgmdpi.com Research has demonstrated that the binding affinity of PU-H71 for HSP90 in breast adenocarcinoma cells was approximately three times higher than in normal heart and lung tissues. mdpi.com This translates to a significantly greater potency for inhibiting the growth of malignant cells over normal cells. mdpi.comnih.gov

| Cell Type | PU-H71 Sensitivity Metric | Finding | Reference |

|---|---|---|---|

| Malignant Cells vs. Normal Fibroblasts | Growth Inhibition Selectivity | 50-fold higher selectivity for inhibiting malignant cell growth. | mdpi.com |

| Glioma Cells vs. Normal Human Astrocytes (NHAs) | IC50 Value | IC50 values of 0.1–1.5 µM for glioma cells versus 3.0 µM for NHAs. | mdpi.com |

| SKBr3 Human Breast Adenocarcinoma vs. Normal Tissues | Comparative Binding Affinity | Approximately 3 times higher affinity for HSP90 in cancer cells than in normal heart and lung tissues. | mdpi.com |

Disruption of HSP90 Chaperone Activity and Client Protein Destabilization

By successfully binding to the ATP site, PU-H71 inhibits the essential chaperone function of HSP90. frontiersin.orgnih.gov HSP90's role is to ensure the correct conformational folding, stability, and activity of a wide array of "client" proteins, many of which are oncoproteins critical for tumor cell proliferation and survival. nih.govmdpi.com The inhibition of HSP90 by PU-H71 disrupts this crucial support, leading to the misfolding and destabilization of these client proteins. frontiersin.org

Once an HSP90 client protein is destabilized due to the inhibition of the chaperone's activity, it is recognized by the cell's protein quality control system. frontiersin.org The misfolded proteins are tagged with ubiquitin molecules, a process known as ubiquitination. frontiersin.org This tag serves as a signal for the proteasome, the cellular machinery responsible for degrading unnecessary or damaged proteins. frontiersin.orgmdpi.com Consequently, the binding of PU-H71 to HSP90 ultimately results in the proteasome-mediated degradation of its oncogenic client proteins. frontiersin.orgmdpi.com

The degradation of HSP90 client proteins has profound consequences for the signaling pathways that drive cancer. frontiersin.orgresearchgate.net Many of the proteins that are destabilized by PU-H71 are key kinases and transcription factors in pathways essential for cancer cell growth, proliferation, and survival. nih.govmdpi.com By promoting the degradation of multiple of these key proteins simultaneously, PU-H71 can disrupt several oncogenic signaling pathways at once. frontiersin.orgresearchgate.netmdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation and survival, and it is often hyperactivated in cancer. mdpi.com Key protein components of this pathway are dependent on HSP90 for their stability and function. mdpi.com Treatment of cancer cells with PU-H71 leads to the potent downregulation of these HSP90 client proteins, including members of the MAPK pathway. mdpi.comnih.gov This results in the effective modulation and inhibition of this pro-survival signaling cascade, contributing to the anti-cancer effects of the compound. mdpi.com

| Affected Client Protein | Signaling Pathway | Effect of PU-H71 Treatment | Reference |

|---|---|---|---|

| MAPK (p-MAPK) | MAPK Pathway | Downregulation/Degradation | mdpi.comnih.gov |

| AKT (p-AKT) | PI3K/Akt Pathway | Downregulation/Degradation | mdpi.comnih.gov |

| EGFR | EGFR Signaling | Downregulation/Degradation | mdpi.comnih.gov |

| S6 (pS6) | mTOR Pathway | Downregulation/Degradation | mdpi.comnih.gov |

| Her2 | RTK Signaling | Degradation | nih.gov |

| c-Met | c-Met Signaling | Reduced protein levels and activation | frontiersin.org |

Impact on Oncogenic Signaling Pathways

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) Pathway Inhibition

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. youtube.com In many cancers, this pathway is aberrantly activated. youtube.com PU-H71 has been shown to effectively inhibit this pathway by targeting multiple components for degradation. nih.govnih.gov

Research in Burkitt lymphoma, a malignancy characterized by MYC dysregulation, has demonstrated that inhibition of HSP90 by PU-H71 targets several elements of the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov This leads to the degradation of activated Akt, a central kinase in the pathway. nih.govnih.gov By destabilizing these key proteins, PU-H71 disrupts the downstream signaling that promotes cancer cell survival and proliferation. nih.govyoutube.com The improved anti-lymphoma effect of PU-H71 compared to isolated PI3K inhibition is attributed to its ability to target multiple cellular pathways that are dependent on HSP90. nih.gov

| Pathway Component | Effect of PU-H71 | Cellular Outcome |

| Akt | Degradation of activated form | Inhibition of cell survival and proliferation signals |

| PI3K/mTOR signaling | Disruption | Reduced lymphoma cell growth |

Janus Kinase (JAK)/Signal Transducers and Activators of Transcription (STAT) Pathway Disruption

The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, playing a vital role in immunity, cell proliferation, and apoptosis. frontiersin.org Aberrant activation of this pathway is a hallmark of many cancers, including myeloproliferative neoplasms (MPNs) and acute lymphoblastic leukemia (ALL). nih.govnih.govoaepublish.com

PU-H71 has demonstrated efficacy in disrupting the JAK/STAT pathway by promoting the degradation of JAK kinases, which are HSP90 client proteins. nih.gov In models of JAK2-dependent MPNs, PU-H71 treatment led to the degradation of JAK2, resulting in the inhibition of JAK-STAT signaling, normalization of peripheral blood counts, and improved survival. nih.gov Similarly, in JAK-mutant ALL, PU-H71 induced the degradation of mutant JAK1 and JAK2, which in turn reduced the phosphorylation of downstream targets like STAT3 and STAT5. nih.govhaematologica.org This disruption of JAK-STAT signaling contributes to the anti-tumor activity of PU-H71. haematologica.org

| Pathway Component | Effect of PU-H71 | Cellular Outcome |

| JAK1 | Protein degradation | Inhibition of downstream STAT signaling |

| JAK2 | Protein degradation | Inhibition of downstream STAT signaling |

| Phosphorylated STAT3 | Reduction | Decreased cell proliferation and survival |

| Phosphorylated STAT5 | Reduction | Decreased cell proliferation and survival |

Epidermal Growth Factor Receptor (EGFR) Degradation and Signaling

EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that drive cell proliferation and survival. nih.gov Its overexpression and mutation are common in various cancers. EGFR is a known client protein of HSP90, making it a target for HSP90 inhibitors like PU-H71. nih.govnih.gov

Treatment with PU-H71 leads to the downregulation of EGFR. nih.govmdpi.com This occurs because the inhibition of HSP90 destabilizes the EGFR protein, leading to its ubiquitination and subsequent degradation, primarily through the proteasome machinery. nih.govnih.gov The degradation of EGFR disrupts its downstream signaling pathways, including the Ras/Raf/MEK/ERK pathway, contributing to the anti-proliferative effects of PU-H71. nih.govmdpi.com

Insulin-like Growth Factor 1 Receptor (IGF1R) Depletion

IGF1R is another receptor tyrosine kinase that plays a significant role in cell growth and survival, and its signaling is implicated in resistance to therapy. nih.gov Like EGFR, IGF1R is a client protein of HSP90. nih.gov

HER3 and Raf-1 Modulation

HER3, another member of the epidermal growth factor receptor family, and Raf-1, a key component of the MAPK/ERK signaling pathway, are also client proteins of HSP90 and are involved in promoting cell proliferation and survival. nih.govfrontiersin.org

PU-H71 has been shown to induce the degradation of both HER3 and Raf-1. nih.govfrontiersin.org In TNBC models, HER3 and Raf-1 were identified in a complex with PU-H71-bound HSP90, and treatment with PU-H71 led to their efficient and sustained downregulation. nih.gov The abrogation of Raf-1, in particular, disrupts the Ras/Raf/MEK/ERK pathway, contributing to the anti-proliferative and apoptotic effects of PU-H71. nih.govfrontiersin.org

c-Met Protein Level Reduction and Activation Inhibition

The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that, when deregulated, is implicated in the development and metastasis of many human cancers. frontiersin.org As a client protein of HSP90, its stability is dependent on the chaperone's function. frontiersin.org

PU-H71 has been found to potently increase the degradation of c-Met. frontiersin.org Treatment with PU-H71 results in reduced c-Met protein levels and decreased phosphorylation, which signifies its activation. frontiersin.org This inhibition of c-Met signaling by PU-H71 has been associated with reduced tumor growth in preclinical cancer models. frontiersin.org

c-KIT and c-MYC Depletion

c-KIT is a receptor tyrosine kinase involved in various cellular processes, and its mutation or overexpression can drive tumor growth. c-MYC is a transcription factor that regulates genes involved in cell proliferation and is frequently dysregulated in cancer. nih.govnih.gov Both are known HSP90 client proteins.

In TNBC, c-Kit was found to be part of the complex of oncoproteins bound to PU-H71-Hsp90, leading to its degradation upon HSP90 inhibition. nih.gov Furthermore, PU-H71 has been shown to effectively reduce the abundance of the MYC protein. nih.gov In mantle cell lymphoma, inhibition of HSP90 by PU-H71 suppressed the MYC signature and reduced MYC protein levels, leading to apoptosis and cell cycle arrest. nih.gov The depletion of these oncoproteins is a key mechanism of PU-H71's anti-cancer activity.

| Protein | Effect of PU-H71 | Cellular Outcome |

| EGFR | Degradation | Inhibition of proliferation and survival signaling |

| IGF1R | Depletion | Disruption of pro-survival signaling |

| HER3 | Degradation | Inhibition of proliferation and survival signaling |

| Raf-1 | Degradation | Disruption of MAPK/ERK pathway, apoptosis |

| c-Met | Reduction in protein levels and activation | Reduced tumor growth |

| c-KIT | Depletion | Inhibition of tumor growth |

| c-MYC | Depletion | Apoptosis and cell cycle arrest |

Induction of Programmed Cell Death

A major action of PU-H71 is the induction of programmed cell death, or apoptosis, in cancer cells. frontiersin.orgnih.govmdpi.com This process is triggered through various interconnected mechanisms, ultimately leading to the elimination of malignant cells. frontiersin.orgnih.govmdpi.com Studies have shown that PU-H71 can induce apoptosis in a variety of cancer cell lines, including those derived from melanoma, cervix, colon, liver, and lung cancers, while not affecting normal human fibroblasts. nih.govsigmaaldrich.com

PU-H71 activates the mitochondrial pathway of apoptosis. frontiersin.orgfoxchase.org This is a crucial pathway for initiating programmed cell death and involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors. frontiersin.orgnih.govsigmaaldrich.com Research has demonstrated that PU-H71-based inhibitors can induce strong mitochondrial depolarization, a key event in this pathway. mdpi.com

The activation of the mitochondrial apoptosis pathway by PU-H71 is characterized by the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. frontiersin.orgnih.govsigmaaldrich.com This shift in the balance between pro- and anti-apoptotic signals is a critical step in committing a cell to apoptosis. frontiersin.org Notably, PU-H71 has been shown to induce apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2, suggesting it can overcome this common mechanism of resistance to chemotherapy. nih.govsigmaaldrich.com

Table 1: Effect of PU-H71 on Apoptotic Proteins

| Protein Family | Protein Name | Effect of PU-H71 |

| Pro-apoptotic | Bax | Upregulation and activation |

| Anti-apoptotic | Bcl-2 | Downregulation |

| Anti-apoptotic | Bcl-xL | Downregulation |

Following the release of cytochrome c from the mitochondria, a cascade of enzymes known as caspases is activated. frontiersin.orgnih.govsigmaaldrich.com PU-H71-induced apoptosis involves the activation of these caspases, which are the executioners of programmed cell death, dismantling the cell in a controlled manner. frontiersin.orgnih.govsigmaaldrich.com The cleavage of PARP, a marker of caspase activity, is observed in cells treated with PU-H71. nih.govresearchgate.net

PU-H71 can induce stress in the endoplasmic reticulum (ER), likely by inhibiting the normal function of Hsp90, which is crucial for protein folding. frontiersin.org The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). frontiersin.orgnih.govsigmaaldrich.com Activation of the UPR is evidenced by the splicing of X-box binding protein 1 (XBP1) mRNA and the upregulation of proteins such as Grp94, Grp78, ATF4, and CHOP. nih.govsigmaaldrich.com If the ER stress is persistent and cannot be resolved by the UPR, it can lead to the induction of apoptosis. frontiersin.orgnih.govsigmaaldrich.com

In addition to inducing apoptosis, PU-H71 can interfere with cell cycle progression, leading to cell cycle arrest. frontiersin.org This arrest prevents cancer cells from dividing and proliferating. Research has shown that PU-H71 can induce G2/M phase arrest in the cell cycle. frontiersin.org Some studies have also indicated an association with G1/S phase arrest.

Table 2: Research Findings on PU-H71 and Cell Cycle Arrest

| Cell Cycle Phase | Observation |

| G2/M Phase | PU-H71 has been reported to induce G2/M phase arrest, interfering with cell cycle progression. frontiersin.org |

| G1/S Phase | Studies have shown that combinations of drugs can enhance cell cycle arrest at the G1/S phase. |

Modulation of Cellular Processes Beyond Oncogenesis

Impact on Oxidative Stress

The inhibition of Heat Shock Protein 90 (HSP90) by PU-H71 hydrate (B1144303) has been suggested to influence cellular metabolic and stress-response pathways, which may have implications for oxidative stress. Research indicates that the mechanism of action for PU-H71 involves the disruption of key signaling cascades that are crucial for cellular metabolism. Specifically, the inhibition of HSP90 by PU-H71 can lead to the degradation of 3-phosphoinositide-dependent protein kinase-1 (PDK1). frontiersin.org The degradation of PDK1 subsequently suppresses the Akt signaling pathway. frontiersin.org This pathway is a critical regulator of mitochondrial metabolism, and its suppression can result in a significant decrease in oxidative ATP production. frontiersin.org

Furthermore, HSP90 itself plays a role in orchestrating cellular stress responses. frontiersin.org By selectively inhibiting HSP90, PU-H71 interferes with these fundamental processes. frontiersin.org The inhibition of HSP90 can lead to an accumulation of unfolded or misfolded proteins within the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). frontiersin.org This response is a cellular stress pathway that can be activated by various physiological and pathological conditions, including oxidative stress.

Suppression of Glial Cell Activation

PU-H71 hydrate has demonstrated the ability to modulate the activation of glial cells, which are key players in the inflammatory processes within the central nervous system. frontiersin.orgnih.gov This suggests a potential role for PU-H71 in the context of neuroinflammatory disorders. frontiersin.org

Studies have shown that PU-H71 can reduce the activation of astrocytes, a major type of glial cell, when stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov While PU-H71 exhibited this suppressive effect on astrocyte activation, it was noted that it did not reduce the activation of inflammatory cytokines in the same experimental model. nih.gov In addition to its effects on astrocytes, the impact of PU-H71 on microglia, another key glial cell type involved in the brain's immune response, has also been considered. nih.gov

The anti-inflammatory properties of PU-H71, demonstrated by its ability to suppress glial cell activation, underscore its potential as a modulator of cellular processes beyond its well-documented role in oncogenesis. nih.gov

Interactive Data Table: Qualitative Summary of this compound's Effect on Glial Cells

| Cell Type | Stimulus | Observed Effect of this compound | Research Finding |

| Astrocytes | Lipopolysaccharide (LPS) | Reduced Activation | nih.gov |

| Glial Cells | General | Potential to Suppress Activation | frontiersin.org |

Preclinical Research and Therapeutic Efficacy of Pu H71 Hydrate

In Vitro Studies Across Various Cancer Cell Lines

PU-H71, a purine-scaffold inhibitor of Heat shock protein 90 (Hsp90), has demonstrated significant potential in cancer therapy by targeting a wide array of oncogenic pathways essential for cancer cell survival and proliferation. frontiersin.org In vitro studies have substantiated its efficacy across a diverse range of cancer cell lines, revealing its multimodal mechanism of action.

PU-H71 has shown potent activity against TNBC, a particularly aggressive subtype of breast cancer. nih.gov In TNBC cell lines, it effectively suppresses growth and induces significant cytotoxicity. nih.gov After a 72-hour incubation period with 1 μM of PU-H71, the compound killed a substantial portion of the initial cell populations: 80% of MDA-MB-468 cells, 65% of MDA-MB-231 cells, and 80% of HCC-1806 cells. nih.gov

The compound's antiproliferative effects are linked to its ability to induce a G2-M phase block in the cell cycle. nih.gov This is achieved through the degradation of Hsp90 client proteins that are crucial for cell cycle progression, such as CDK1 and Chk1. nih.gov Furthermore, PU-H71 treatment leads to apoptosis, partly by causing the inactivation and downregulation of key survival proteins like Akt and Bcl-xL. nih.govresearchgate.net It also curtails the invasive potential of TNBC cells by inhibiting pro-metastatic proteins, including NF-κB, ERK2, and PKC. nih.govresearchgate.net

| TNBC Cell Line | Effect of PU-H71 (1 μM for 72h) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | 80% cell death nih.gov | Induces G2-M cell cycle arrest; Downregulates CDK1, Chk1, Akt, Bcl-xL; Inhibits NF-κB, ERK2, PKC. nih.govresearchgate.net |

| MDA-MB-231 | 65% cell death nih.gov | |

| HCC-1806 | 80% cell death nih.gov |

In glioma models, PU-H71 has demonstrated potent activity, overcoming the inter-tumor heterogeneity that often challenges targeted therapies. mdpi.com It effectively inhibits the proliferation, colony-forming ability, and migration of both patient-derived glioma stem-like cells (GSCs) and established adherent glioma cell lines like U251-HF. mdpi.com The compound shows selectivity for malignant cells, with IC50 values for glioma cells ranging from 0.1–0.5 µM for sensitive lines and 1.0–1.5 µm for less sensitive lines, compared to an IC50 of 3.0 µM for normal human astrocytes. mdpi.com

PU-H71 induces programmed cell death in a dose- and time-dependent manner. For instance, the percentage of apoptotic U251-HF cells increased from 6.5% at 48 hours to 28.8% at 72 hours of treatment. mdpi.com This is accompanied by the downregulation of the EGFR signaling pathway and other pro-survival kinases. mdpi.com

| Glioma Cell Line | Key Findings | IC50 Range (72h) |

|---|---|---|

| Patient-Derived GSCs | Inhibited proliferation, colony formation, and migration. mdpi.com | 0.1–1.5 µM mdpi.com |

| U251-HF | Induced programmed cell death (28.8% apoptosis at 72h); Inhibited colony formation by 75-90%. mdpi.com | 0.1–0.5 µM (sensitive range) mdpi.com |

PU-H71 exhibits potent anti-myeloma activity in vitro, affecting both drug-sensitive (MM.1S) and drug-resistant (MM.1R) human myeloma cell lines. nih.gov The compound induces caspase-dependent apoptosis and activates the unfolded protein response. nih.gov The half-maximal inhibitory concentration (IC50) required to achieve anti-myeloma effects was observed to be in the range of 100 nM to 300 nM after 24 hours of treatment. researchgate.net The mechanism of action involves the inhibition of both cytosolic HSP90 and the endoplasmic reticulum paralogue gp96. nih.gov

| Myeloma Cell Line Type | Cell Lines | IC50 Range (24h) | Observed Effects |

|---|---|---|---|

| Drug-Sensitive | MM.1S | 100 nM - 300 nM researchgate.net | Induces caspase-dependent apoptosis; Activates unfolded protein response. nih.gov |

| Drug-Resistant | MM.1R |

In preclinical studies on Ewing sarcoma, PU-H71 has shown significant efficacy. nih.govaacrjournals.org The compound inhibits cell proliferation and induces apoptosis through the activation of caspase 3/7. aacrjournals.orgascopubs.orgresearchgate.net Treatment with PU-H71 leads to cell cycle arrest in the G2/M phase. nih.govaacrjournals.org A key aspect of its mechanism is the depletion of critical HSP90 client proteins that are essential for Ewing sarcoma cell survival and proliferation, including AKT, pERK, RAF-1, c-MYC, IGF1R, and the hallmark fusion protein EWS-FLI1. nih.govaacrjournals.orgascopubs.orgresearchgate.net

| Cancer Type | Key Findings | Affected Proteins |

|---|---|---|

| Ewing Sarcoma | Inhibits proliferation; Induces G2/M phase arrest and caspase-mediated apoptosis. nih.govaacrjournals.orgascopubs.org | AKT, pERK, RAF-1, c-MYC, IGF1R, EWS-FLI1. nih.govaacrjournals.orgascopubs.org |

In chronic myelogenous leukemia (CML) cells, PU-H71 has been shown to effectively target the aberrant signalosome, with a particular focus on the Raf-MAPK pathway. frontiersin.orgresearchgate.net By inhibiting Hsp90, PU-H71 destabilizes oncoproteins associated with this pathway, leading to their downregulation and the subsequent impairment of downstream signaling. frontiersin.orgresearchgate.net This disruption of a critical signaling cascade contributes to the compound's anti-leukemic effects.

The efficacy of PU-H71 has also been evaluated in B-cell lymphoma models. frontiersin.org Research indicates that the sensitivity of these cells can be variable. For instance, Bcl-6-dependent lymphoma cells have been noted to be significantly less sensitive to PU-H71, with IC50 values greater than 1 μM, which is higher than what is observed in other cancer types like multiple myeloma. researchgate.net The GCB-DLBCL cell line OCI-Ly7 has been identified as BCL-2-deficient, which can influence its response to targeted therapies. haematologica.org

Hepatocellular Carcinoma

In preclinical evaluations, PU-H71 has demonstrated notable cytotoxicity against hepatocellular carcinoma (HCC) cell lines. nih.gov Studies have shown that treatment with PU-H71 leads to the degradation of key client proteins essential for the survival and proliferation of liver cancer cells. frontiersin.org

Melanoma, Cervix, Colon, Liver, and Lung Cancer Cells

PU-H71 has shown significant antitumor activity in a variety of cancer cell lines, including those derived from melanoma, cervical, colon, and lung cancers. frontiersin.org For instance, in human lung cancer cell lines SQ-5 and A549, PU-H71 has been shown to enhance sensitivity to radiation. This effect is attributed to the inhibition of DNA double-strand break repair mechanisms following irradiation.

Research has also explored the development of resistance to PU-H71. In a study involving the KRAS mutant colorectal cancer cell line SW480, prolonged exposure to increasing concentrations of PU-H71 was used to generate a resistant cell line, providing a model to study the mechanisms of acquired resistance to Hsp90 inhibition. While specific data on the direct cytotoxic effects on melanoma and cervical cancer cell lines from the provided search results are limited, the broad antitumor activity of PU-H71 suggests its potential in these malignancies as well. frontiersin.org

Prostate Cancer Cell Lines

The application of PU-H71 in prostate cancer has been highlighted through advanced imaging techniques. Hsp90-targeted positron emission tomography (PET) imaging, utilizing a radiotracer derived from PU-H71, has been effective in detecting prostate cancers in preclinical models. nih.gov This indicates that PU-H71 can selectively accumulate in prostate tumor tissues, suggesting its potential as a targeted therapeutic agent. nih.gov While direct in vitro cytotoxicity data for PU-H71 in prostate cancer cell lines is not detailed in the provided results, the successful use of a PU-H71-based tracer for imaging implies target engagement in this cancer type. nih.gov

In Vivo Studies in Xenograft Models

The therapeutic potential of PU-H71 hydrate (B1144303) observed in vitro has been further substantiated in various in vivo xenograft models, demonstrating its ability to control tumor growth and spread. frontiersin.org

Tumor Regression and Survival Prolongation

PU-H71 has exhibited potent and lasting antitumor effects in xenograft models of triple-negative breast cancer, leading to complete tumor regression in some cases. pnas.orgnih.gov In a study using MDA-MB-468 xenografts, administration of PU-H71 resulted in a significant 61% reduction in tumor volume. aacrjournals.org These preclinical findings underscore the ability of PU-H71 to induce tumor regression and prolong survival. frontiersin.org

| Cancer Type | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-468 | 61% reduction in tumor volume. | aacrjournals.org |

| Triple-Negative Breast Cancer | Not Specified | Potent and durable anti-tumor effects, including complete response and tumor regression. | pnas.orgnih.gov |

Reduction in Tumor Cell Proliferation and Metastatic Burden

In addition to shrinking primary tumors, PU-H71 has been shown to effectively reduce tumor cell proliferation and the burden of metastasis in preclinical models. In xenograft models of Ewing sarcoma, treatment with PU-H71 led to a significant reduction in both tumor growth and the extent of metastasis. nih.gov Furthermore, in triple-negative breast cancer models, the inhibition of tumor growth by PU-H71 was associated with a 60% decrease in tumor cell proliferation. nih.gov

| Cancer Type | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| Ewing Sarcoma | A673 | Significantly reduced tumor growth and metastatic burden. | nih.gov |

| Triple-Negative Breast Cancer | Not Specified | Associated with a 60% reduction in tumor cell proliferation. | nih.gov |

Combination Therapy Approaches

The multimodal mechanism of action of PU-H71 makes it a promising candidate for combination therapies, potentially enhancing the efficacy of other anticancer agents and overcoming treatment resistance.

Preclinical studies have demonstrated synergistic effects when PU-H71 is combined with other therapeutic agents. In Ewing sarcoma, the combination of PU-H71 and the proteasome inhibitor bortezomib (B1684674) showed synergistic antitumor activity. nih.gov Similarly, in glioblastoma, PU-H71 sensitized glioma cells to the DNA-alkylating agent temozolomide (B1682018), resulting in greater anticancer efficacy than either agent alone. mdpi.com

PU-H71 has also been investigated as a radiosensitizer. In preclinical models, it has been shown to enhance the effectiveness of radiation therapy. nih.gov This suggests that combining PU-H71 with radiotherapy could be a valuable strategy for improving treatment outcomes in various cancers. nih.gov

Synergistic Effects with Chemotherapeutic Agents

PU-H71 hydrate, an inhibitor of heat shock protein 90 (HSP90), has demonstrated significant synergistic effects when combined with various chemotherapeutic agents across a range of cancer models. This synergy often leads to enhanced tumor cell death and provides a strong rationale for combination therapies in clinical settings.

In preclinical studies involving glioma cells, PU-H71 has been shown to sensitize these cancer cells to the effects of temozolomide, a standard alkylating agent used in the treatment of glioblastoma. researchgate.netmdpi.com The combination of PU-H71 and temozolomide results in greater anticancer efficacy than either agent used alone. mdpi.com This enhanced effect is attributed to PU-H71's ability to inhibit HSP90, which in turn downregulates pro-survival client proteins such as EGFR, MAPK, AKT, and S6. mdpi.com This reduction in pro-survival signaling pathways increases the vulnerability of glioma cells to the DNA-damaging effects of temozolomide. mdpi.com Studies have demonstrated a dose-dependent synergistic inhibition of cell growth when PU-H71 is combined with temozolomide. researchgate.net

A synergistic relationship between PU-H71 and the proteasome inhibitor bortezomib has been observed in Ewing sarcoma preclinical models. nih.govnih.govuni.lu This combination has been shown to be more effective at inhibiting tumor growth than either drug administered as a single agent. nih.govuni.lu The synergistic action is, in part, due to the marked accumulation of ubiquitinated proteins, leading to increased cellular stress and apoptosis. nih.gov When used together, PU-H71 and bortezomib lead to a greater expression of PARP p85 and cleaved caspase 7, both markers of apoptosis, in Ewing sarcoma cell lines. nih.gov In vivo studies have confirmed this synergy, with Ewing sarcoma xenografts being significantly inhibited in mice treated with the combination compared to those receiving the vehicle or either drug alone. nih.govuni.lu

Synergistic Effects of PU-H71 and Bortezomib in Ewing Sarcoma Models

| Finding | Observation | Reference |

|---|---|---|

| In Vitro Synergy | Combination index (CI)-Fa plots and normalized isobolograms indicated synergism between PU-H71 and bortezomib in Ewing sarcoma cell lines. | nih.govnih.gov |

| Increased Apoptosis | Greater expression of PARP p85 and cleaved caspase 7 was noted in cells treated with the combination compared to either drug alone. | nih.gov |

| Protein Accumulation | The combination led to a marked accumulation of ubiquitinated proteins. | nih.gov |

| In Vivo Efficacy | Ewing sarcoma xenografts were significantly inhibited in mice treated with the combination compared to vehicle or either drug alone. | nih.govuni.lu |

The combination of PU-H71 with prodigiosin, a secondary metabolite from Serratia marcescens, has shown therapeutic potential, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. nih.govwaocp.orgnih.gov This combination therapy resulted in a decrease in the number of adherent cells and induced apoptotic effects. nih.govwaocp.org Mechanistically, the prodigiosin/PU-H71 combination has been found to increase the levels of caspases 3, 8, and 9, which are key mediators of apoptosis. nih.gov Furthermore, this combined treatment led to a significant decrease in the transcription and expression levels of HSP90α, as well as reduced expression of mTOR, EGFR, and VEGF, all of which are crucial for cancer cell survival and proliferation. nih.gov

In the context of triple-negative breast cancer (TNBC), PU-H71 has been investigated in combination with dehydroepiandrosterone (B1670201) (DHEA). semanticscholar.orgnih.govsemanticscholar.org This combination exerts a synergistic anti-tumor effect on the MDA-MB-231 TNBC cell line. semanticscholar.orgnih.gov The combined therapy was found to modulate the expression of various antioxidants and metabolizing enzymes, which leads to the induction of oxidative stress. semanticscholar.orgsemanticscholar.org This increase in oxidative stress, in turn, promotes apoptotic cell death. semanticscholar.orgsemanticscholar.org The synergistic effect of PU-H71 and DHEA suggests a potential therapeutic strategy for this challenging breast cancer subtype. semanticscholar.orgnih.gov

Radiosensitization in Carbon-Ion Beam Therapy (CIRT) and X-ray Radiation

This compound has been identified as a potent radiosensitizer, enhancing the efficacy of both X-ray radiation and carbon-ion beam therapy (CIRT) in preclinical cancer models. nih.govsemanticscholar.orgnih.gov This suggests a potential role for PU-H71 in improving the therapeutic outcomes of radiotherapy.

In murine osteosarcoma cells (LM8), PU-H71 significantly sensitized the cells to both X-ray and carbon-ion irradiation, while having a minimal sensitizing effect on normal human fibroblast cells (AG01522). nih.govsemanticscholar.org This cancer-specific sensitization is a desirable characteristic for a radiosensitizing agent. The mechanism behind this effect involves the suppression of key DNA repair proteins. PU-H71 treatment was found to decrease the expression levels of Rad51 and Ku70, which are critical components of the homologous recombination and non-homologous end-joining pathways for double-strand break repair, respectively. nih.govsemanticscholar.org

Similarly, in human lung cancer cell lines (SQ-5 and A549), PU-H71 enhanced their sensitivity to radiation. nih.gov Pre-treatment with PU-H71 markedly inhibited the repair of DNA double-strand breaks following irradiation. nih.gov This was demonstrated by the inhibition of Rad51 foci formation, a crucial step in the homologous recombination repair pathway. nih.gov

PU-H71 as a Radiosensitizer

| Radiation Type | Cell Line | Key Finding | Mechanism | Reference |

|---|---|---|---|---|

| X-ray & Carbon-Ion | Murine Osteosarcoma (LM8) | Significantly sensitized cancer cells to irradiation with minimal effect on normal cells. | Suppressed protein expression of Rad51 and Ku70. | nih.govsemanticscholar.org |

The radiosensitizing effects of PU-H71 are also linked to the modulation of inflammatory and stress-response signaling pathways. nih.govnih.gov In studies involving metastatic breast carcinoma cells, the combination of PU-H71 and radiotherapy induced a more potent cytotoxic effect than PU-H71 alone. nih.gov This combined treatment led to an increase in the phosphorylation of p38, a key component of the mitogen-activated protein kinase (MAPK) pathway that is involved in cellular responses to stress, including radiation. nih.govnih.gov The activation of p38α, in particular, has been correlated with the potent radiosensitizing effect of the combined treatment of PU-H71 with radiotherapy. nih.gov This suggests that the enhancement of the radiotherapy response by PU-H71 is, at least in part, mediated through the activation of p38 MAPK signaling. nih.govnih.gov

Inhibition of DNA Repair Pathways (Homologous Recombination and Non-Homologous End Joining)

This compound, a purine-scaffold inhibitor of Heat shock protein 90 (Hsp90), has demonstrated the ability to sensitize cancer cells to radiation by impeding critical DNA repair mechanisms. Research indicates that PU-H71 disrupts both homologous recombination (HR) and non-homologous end joining (NHEJ), the two primary pathways for repairing DNA double-strand breaks (DSBs). This inhibition of repair processes enhances the cytotoxic effects of treatments like heavy ion radiotherapy.

In studies involving human cancer cell lines, treatment with PU-H71 led to a reduction in the levels of key proteins essential for these repair pathways. Specifically, it was observed to decrease the expression of RAD51, a crucial protein for the HR pathway. Additionally, PU-H71 reduced the levels of phosphorylated DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway. By compromising both of these major DSB repair mechanisms, PU-H71 increases the persistence of DNA damage following radiation, ultimately leading to increased cell death in tumor cells. This dual-inhibitory action underscores its potential as a radiosensitizer in cancer therapy.

Table 1: Effect of PU-H71 on Key DNA Repair Proteins

DNA Repair Pathway Key Protein Affected Effect of PU-H71 Treatment Homologous Recombination (HR) RAD51 Reduced protein levels Non-Homologous End Joining (NHEJ) DNA-PKcs Reduced phosphorylation

Potential Applications in Non-Oncological Disorders

The therapeutic potential of this compound extends beyond oncology, with preclinical evidence suggesting its utility in a range of non-cancerous conditions, particularly those involving protein misfolding and inflammation.

In the context of Parkinson's Disease, PU-H71 has shown promise by targeting proteins implicated in the disease's pathogenesis. Leucine-rich repeat kinase 2 (LRRK2), particularly its mutated forms, is a key factor in both familial and sporadic cases of Parkinson's. LRRK2 is a client protein of Hsp90, and studies have shown that PU-H71 can disrupt the Hsp90-LRRK2 association. nih.gov This disruption leads to the proteasomal degradation of LRRK2, thereby limiting the toxicity caused by its mutant forms in neurons. nih.gov For instance, PU-H71 treatment has been found to rescue axon growth retardation caused by the LRRK2 G2019S mutation. nih.gov

Another protein linked to a familial form of Parkinson's is PTEN-induced kinase 1 (PINK1). Hsp90 plays a role in stabilizing PINK1, and inhibition of Hsp90 can lead to diminished levels of this kinase. nih.gov Furthermore, research indicates that PU-H71 therapy can lead to the removal of malfunctioning Hsp epichaperomes, which in turn reduces tau pathology and associated transcriptional responses, another feature of some neurodegenerative diseases. mdpi.com While the role of Hsp90 is recognized in the pathology of Huntington's Disease, which involves protein aggregation, specific preclinical research on the therapeutic efficacy of PU-H71 in this condition is less defined.

PU-H71 has demonstrated anti-inflammatory properties that could be beneficial in treating neuroinflammatory disorders. frontiersin.org The compound has been shown to suppress the activation of glial cells, which are key mediators of the inflammatory response in the central nervous system. frontiersin.org In an animal model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), PU-H71 was effective in suppressing these activated glial cells. frontiersin.org This suggests a potential therapeutic strategy for conditions where chronic neuroinflammation is a significant contributor to pathology. frontiersin.org

PU-H71 has shown significant efficacy in preclinical models of myeloproliferative neoplasms (MPNs) that are dependent on the Janus kinase 2 (JAK2) protein. nih.govjci.org In a majority of patients with MPNs such as polycythemia vera and essential thrombocytosis, an activating mutation in JAK2 is a primary driver of the disease. jci.org

Research has established that JAK2 is a client protein of Hsp90. nih.gov PU-H71 treatment disrupts the stability of the JAK2 protein by inhibiting Hsp90. jci.org This leads to the degradation of both wild-type and mutated JAK2 in vitro and in vivo. nih.gov The degradation of JAK2 results in a potent, dose-dependent inhibition of cell growth and signaling in JAK2-mutant cell lines and primary patient samples. nih.govjci.org In mouse models of MPN, PU-H71 treatment led to the degradation of JAK2, inhibition of the downstream JAK-STAT signaling pathway, normalization of peripheral blood counts, and improved survival. nih.gov A notable finding was that PU-H71 treatment also reduced the mutant allele burden in these models. nih.gov

Table 2: Preclinical Effects of PU-H71 in JAK2-Dependent Myeloproliferative Neoplasms

Finding Observed Effect Model System JAK2 Protein Levels Degradation of JAK2 protein Cell lines and mouse models Cell Growth Potent, dose-dependent inhibition JAK2 mutant cell lines and primary patient samples Signaling Pathway Inhibition of JAK-STAT signaling Mouse models Hematological Parameters Normalization of peripheral blood counts Mouse models Survival Improved survival Mouse models Mutant Allele Burden Reduced burden Mouse models

Clinical Investigations of Pu H71 Hydrate

Phase I Clinical Trials

The initial human studies of PU-H71 hydrate (B1144303) were Phase I trials designed to establish its safety profile and determine the recommended dose for further studies. nih.govnih.gov These trials enrolled patients with advanced cancers who had often exhausted standard treatment options. nih.govfrontiersin.org

Patient Populations

Phase I trials of PU-H71 hydrate have included patients with a variety of advanced cancers. The primary focus has been on individuals with advanced solid tumors and hematological malignancies who have not responded to standard therapies. frontiersin.orgfrontiersin.org

Specific patient populations investigated in these trials include:

Advanced Solid Tumors: A first-in-human trial enrolled patients with advanced solid tumors that were refractory to standard treatments. researchgate.netnih.gov

Hematological Malignancies: Clinical investigations have also included patients with various hematological cancers. frontiersin.orggoogle.com

Refractory Cancers: The trials have specifically targeted patients with cancers that have progressed despite previous lines of chemotherapy or for which no standard therapy was available. nih.gov

Lymphomas: Patients with lymphomas have been a key population in these early-phase studies. researchgate.netncats.io

Myeloproliferative Neoplasms (MPNs): One trial has a cohort expansion specifically for patients with myeloproliferative neoplasms. veeva.com Preclinical data has suggested a potential therapeutic benefit for those with JAK2-dependent MPNs. frontiersin.org

Below is an interactive table summarizing the patient populations in the Phase I clinical trials of this compound.

| Patient Population | Trial Focus | Key Findings |

| Advanced Solid Tumors | First-in-human, dose-escalation | Well-tolerated, with some patients achieving stable disease. researchgate.netnih.gov |

| Hematological Malignancies | Safety and preliminary efficacy | Antitumor activity observed. frontiersin.orgfrontiersin.org |

| Refractory Cancers | Safety, tolerability, pharmacokinetics | No dose-limiting toxicities were observed up to the highest dose tested. researchgate.netnih.gov |

| Lymphomas | Safety and efficacy | Included in initial Phase I trials. researchgate.netncats.io |

| Myeloproliferative Neoplasms | Cohort expansion in a Phase I trial | Signs of disease control observed. veeva.com |

Dosing Regimens and Administration Routes

In the initial first-in-human trial, this compound was administered as an intravenous infusion. researchgate.netnih.gov The dosing schedule involved a 1-hour infusion on days 1 and 8 of a 21-day cycle. researchgate.netnih.gov The trial employed a dose-escalation design, with doses ranging from 10 to 470 mg/m². frontiersin.orgfrontiersin.org Other proposed administration routes include subcutaneous, intramuscular, and intraperitoneal injections, as well as oral administration. google.comgoogle.com

This interactive table outlines the dosing regimens and administration routes for this compound in Phase I clinical trials.

| Administration Route | Dosing Schedule | Dose Range | Trial Phase |

| Intravenous | Days 1 and 8 of a 21-day cycle | 10 to 470 mg/m² | I researchgate.netnih.govfrontiersin.orgfrontiersin.org |

| Intravenous | Once or twice weekly | 5 to 250 mg/m² | I google.comgoogle.com |

Preliminary Efficacy Assessments

Preliminary assessments of efficacy in Phase I trials have shown some encouraging signs of antitumor activity, although the primary goal of these studies was to evaluate safety. frontiersin.orgfrontiersin.org

In a first-in-human study involving 17 patients with advanced, refractory cancers, 14 were evaluable for clinical response. researchgate.netnih.gov Of these, six patients (35%) achieved stable disease for more than two cycles. researchgate.netnih.gov Two of these patients remained on the study for six cycles. researchgate.netnih.gov

While complete or partial responses were not observed in the initial first-in-human trial, preclinical studies have demonstrated the potential of PU-H71 to induce tumor regression. researchgate.netfrontiersin.org One report mentioned a case of 20.8% tumor regression in a patient with penile squamous cell carcinoma in a Phase I trial. researchgate.net

Ongoing Clinical Studies (NCT Identifiers)

Several clinical trials investigating this compound are registered with ClinicalTrials.gov. These studies are evaluating the compound as a single agent or in combination with other therapies in various cancer types.

Some of the registered clinical trials include:

NCT01393509: A Phase I trial for patients with advanced malignancies. nih.govtrialscreen.org

NCT01581541: A study in patients with solid tumors and low-grade non-Hodgkin's lymphoma that have not responded to standard treatment. nih.govnih.gov

NCT03935555: A Phase Ib study of PU-H71 for the treatment of primary myelofibrosis (PMF), post-polycythemia vera myelofibrosis (post-PV MF), and post-essential thrombocythemia myelofibrosis (post-ET MF) in patients treated with ruxolitinib. targetedonc.comnebraskamed.com

NCT03166085: A Phase Ib study of PU-H71 in combination with nab-paclitaxel in patients with HER2-negative metastatic breast cancer. mycancergenome.orgcancer.gov

The following interactive table lists ongoing clinical studies of this compound with their NCT identifiers.

| NCT Identifier | Title | Phase | Status |

| NCT01393509 | The First-in-human Phase I Trial of PU-H71 in Patients with Advanced Malignancies nih.govtrialscreen.org | I | Completed researchgate.net |

| NCT01581541 | PU-H71 in Patients with Solid Tumors and Low-Grade Non-Hodgkin's Lymphoma That Have Not Responded to Standard Treatment nih.govnih.gov | I | Terminated nih.gov |

| NCT03935555 | Phase 1b Study of PU-H71 for the Treatment of Subjects with Primary Myelofibrosis (PMF), Post-Polycythemia Vera Myelofibrosis (Post-PV MF), Post-Essential Thrombocythemia Myelofibrosis (Post-ET MF), Treated with Ruxolitinib targetedonc.comnebraskamed.com | Ib | Open nebraskamed.com |

| NCT03166085 | A Phase 1b Study of PU-H71 With Nab-paclitaxel (Abraxane) in Patients With HER2-Negative Metastatic Breast Cancer mycancergenome.orgcancer.gov | Ib | Active, not recruiting mycancergenome.org |

| NCT03373877 | A Study of PU-H71 in Patients With Advanced Malignancies frontiersin.org | I | Recruiting frontiersin.org |

| NCT01269593 | A Study of PU-H71 in Patients With Advanced Malignancies frontiersin.org | I | Active, not recruiting frontiersin.org |

Pharmacology and Biodistribution of Pu H71 Hydrate

Pharmacokinetics

The study of how the body acts on PU-H71, including its absorption, distribution, metabolism, and excretion, has been a focus of clinical investigation. nih.govfrontiersin.org

Mean Terminal Half-Life

In a first-in-human clinical trial involving patients with advanced solid tumors, the pharmacokinetic profile of PU-H71 was characterized. nih.govnih.gov The mean terminal half-life (T½) of the compound was determined to be approximately 8.4 ± 3.6 hours. nih.govfrontiersin.org This measurement indicates a relatively stable elimination pattern and was found to be independent of the dose level administered, which ranged from 10 to 470 mg/m². nih.govnih.gov

| Pharmacokinetic Parameter | Value | Patient Population |

| Mean Terminal Half-Life (T½) | 8.4 ± 3.6 hours | Patients with refractory solid tumors nih.govnih.gov |

| Half-Life Range | 2.7 to 19.8 hours | Patients with refractory solid tumors nih.gov |

Biodistribution Studies

Biodistribution studies track where a compound travels in the body. For PU-H71, these studies have been crucial in demonstrating its tumor-targeting capabilities. researchgate.netfrontiersin.org

Selective Accumulation in Tumor Tissues Expressing Epichaperomes

PU-H71 exhibits a high degree of selectivity for the ATP-binding sites of Hsp90 that are specifically part of tumor epichaperome complexes. frontiersin.org The epichaperome is a network of chaperone proteins, with Hsp90 as a key component, that forms under the stress conditions associated with malignant transformation. nih.gov This altered configuration of Hsp90 is present in tumor cells but not in healthy tissues. nih.gov After entering tumor cells, PU-H71 selectively binds to these epichaperome-associated Hsp90 sites. nih.gov This selective binding leads to the accumulation of PU-H71 in tumor tissues that express these epichaperomes. researchgate.netfrontiersin.org This targeted accumulation is a key feature, as it minimizes the drug's interaction with Hsp90 in normal cells, thereby reducing the potential for off-target effects. frontiersin.orgnih.gov

Tumor Retention Rates

Studies utilizing positron emission tomography (PET) imaging with radioiodinated PU-H71 have confirmed its selective accumulation and retention in tumors. frontiersin.orgnih.gov In a first-in-human trial using ¹²⁴I-PU-H71 PET, the tracer was retained by various types of tumors for several days, while it cleared rapidly from healthy tissues and blood. nih.govaacrjournals.org A tumor retention rate was observed in approximately 58% of patients. frontiersin.orgnih.gov Preclinical biodistribution studies in mice with MDA-MB-468 xenografts showed tumor retention of the tracer at 0.20 ± 0.05 %ID/g (percentage of injected dose per gram) at 24 hours post-injection. snmjournals.org At this time point, the tumor-to-blood and tumor-to-muscle ratios were greater than 50, indicating significant retention in the tumor compared to non-target tissues. snmjournals.org

| Biodistribution Finding | Value/Observation | Model/Patient Group |

| Tumor Retention Rate (Patients) | ~58% | Patients with various cancers frontiersin.orgnih.gov |

| Tumor Retention (%ID/g at 24h) | 0.20 ± 0.05 | Mice with MDA-MB-468 xenografts snmjournals.org |

| Tumor:Muscle SUV Ratio Change (4h to 24h) | 52.0 ± 87.3% increase | Patients with cancer nih.gov |

| Tumor:Blood Ratio (at 24h) | >50 | Mice with MDA-MB-468 xenografts snmjournals.org |

| Tumor:Muscle Ratio (at 24h) | >50 | Mice with MDA-MB-468 xenografts snmjournals.org |

Imaging Studies with Labeled PU-H71 Hydrate (B1144303)

The iodine functional group on the PU-H71 molecule allows for it to be radiolabeled, most notably with iodine-124 (¹²⁴I), a positron-emitting isotope. nih.govnih.gov This creates ¹²⁴I-PU-H71, a radiotracer that can be visualized non-invasively using PET imaging. nih.govontosight.ai Because ¹²⁴I-PU-H71 is chemically identical to the therapeutic drug, PET imaging can be used to obtain information on the in vivo biodistribution and pharmacokinetics of PU-H71. snmjournals.orgnih.gov

A first-in-human study using microdoses of ¹²⁴I-PU-H71 for PET scans was conducted on 30 adult patients with various cancers. nih.govaacrjournals.org The results demonstrated the feasibility and safety of using ¹²⁴I-PU-H71 PET to detect tumor epichaperomes in vivo. nih.govaacrjournals.org The imaging successfully detected a range of tumor types, including breast, lymphoma, neuroblastoma, genitourinary, gynecologic, sarcoma, and pancreas cancers. nih.govaacrjournals.org These imaging studies provide a "theranostic" tool, allowing for the visualization of the drug's target, which can help in selecting patients who are most likely to respond to PU-H71 therapy and in assessing treatment response. nih.govascopubs.org

Positron Emission Tomography (PET) Imaging with 124I-PU-H71 Hydrate

The Heat Shock Protein 90 (HSP90) inhibitor, PU-H71, can be labeled with the positron-emitting isotope Iodine-124 (¹²⁴I) to create the radiotracer ¹²⁴I-PU-H71 hydrate, without altering its fundamental biochemical properties. ascopubs.orgascopubs.org This radiolabeling enables the use of Positron Emission Tomography (PET) to non-invasively visualize the biodistribution and pharmacokinetics of PU-H71 in real-time. ascopubs.orggoogle.com The technique is based on the specific interaction of PU-H71 with the tumor-specific "epichaperome," a network of HSP90 and its co-chaperones that is vital for cancer cell survival. ascopubs.orgaacrjournals.orgmskcc.org By targeting the epichaperome, ¹²⁴I-PU-H71 PET imaging allows for the direct, in vivo detection of tumors that express this therapeutic target. aacrjournals.orgmskcc.org

A first-in-human study involving 30 patients with various cancers demonstrated the feasibility of this approach. aacrjournals.org Patients received a microdose of ¹²⁴I-PU-H71, which was found to successfully detect a range of tumor types, including breast cancer, lymphoma, neuroblastoma, and others. aacrjournals.org The study highlighted that ¹²⁴I-PU-H71 is retained in tumors for several days while clearing rapidly from healthy tissues and blood. aacrjournals.org Preclinical studies in mice with human breast cancer xenografts also showed significant accumulation and retention of the tracer in tumors, with tumor-to-blood and tumor-to-muscle ratios greater than 50 at 24 hours post-injection. snmjournals.org This tumor-selective accumulation is a key feature that underscores the potential of PU-H71 as a targeted therapy. nih.govfrontiersin.org

PET scans are typically performed at multiple time points, such as 3-4 hours and 20-24 hours after the intravenous infusion of the ¹²⁴I-PU-H71 tracer, and are combined with CT scans for anatomical co-registration. ascopubs.org The resulting images provide detailed information on the location and extent of drug uptake in tumors throughout the body. ascopubs.org

Table 1: Summary of ¹²⁴I-PU-H71 PET Imaging Findings

| Study Type | Subject | Key Findings | Reference(s) |

| Preclinical | Mice with MDA-MB-468 xenografts | High tracer accumulation and retention in tumors. Tumor-to-blood and tumor-to-muscle ratios >50 at 24h. | snmjournals.org |

| First-in-Human Trial | 30 adult patients with various cancers | Demonstrated safety and feasibility. Detected tumors of different types (breast, lymphoma, neuroblastoma, etc.). Tracer retained in tumors for days while clearing from healthy tissue. | aacrjournals.org |

| Phase Ib Trial | Patients with HER2-negative metastatic breast cancer | Enabled visualization of PU-H71 uptake in the epichaperome target. Used as a theragnostic tool to measure baseline epichaperome expression. | ascopubs.org |

Utility in Determining Effective Tumor Concentrations and Patient Selection

A primary application of ¹²⁴I-PU-H71 PET imaging is the non-invasive estimation of intratumoral drug concentrations. ascopubs.orgascopubs.org Based on the analysis of PET image regions of interest and the dilution principle, researchers can calculate the amount of PU-H71 that has accumulated within a specific tumor. ascopubs.org This provides a surrogate marker for intratumoral pharmacokinetics, offering insights into whether therapeutic levels of the drug are reaching the target. ascopubs.org

Clinical studies have shown a strong correlation between the tumor drug concentrations predicted by PET imaging and those measured directly from core needle biopsies. ascopubs.orgascopubs.org In one Phase I trial, intratumoral concentrations measured by both methods were found to be in close concordance. ascopubs.org For example, in mouse xenograft models, PET-predicted tumor concentrations of PU-H71 were 5.51 µM at 24 hours, which closely matched the 5.53 µM measured by mass spectrometry. google.com Consistently achieving intratumoral concentrations between 0.5 and 8 µM—a range exceeding the IC50 for most cancer cells—was noted in a clinical trial, suggesting that target saturation can be reached at doses below those associated with dose-limiting toxicities. ascopubs.org

This ability to quantify drug uptake is critical for patient selection. google.com The PET scans can identify patients whose tumors exhibit significant uptake and retention of ¹²⁴I-PU-H71, suggesting they are more likely to benefit from PU-H71 therapy. google.com Conversely, tumors that show minimal uptake or rapid clearance of the tracer may indicate a lower likelihood of a favorable therapeutic response. google.com Therefore, ¹²⁴I-PU-H71 PET serves as a predictive biomarker, helping to stratify patients and guide treatment decisions in the pursuit of a more precise and personalized therapeutic approach. ascopubs.org

Table 2: Concordance of PET-Predicted vs. Directly Measured PU-H71 Tumor Concentrations

| Method | Subject | Time Point | Tumor Concentration (µM) | Reference |

| PET-Predicted | Mouse Xenograft | 24 hours | 5.51 | google.com |

| LC-MS/MS (Direct Measurement) | Mouse Xenograft | 24 hours | 5.53 ± 0.26 | google.com |

| PET-Predicted | Mouse Xenograft | 96 hours | 2.18 | google.com |

| LC-MS/MS (Direct Measurement) | Mouse Xenograft | 96 hours | 3.09 ± 1.40 | google.com |

| PET & Biopsy Comparison | Phase I Trial Patients | 24 hours post-dose | Close Concordance Reported | ascopubs.orgascopubs.org |

Mechanisms of Resistance to Pu H71 Hydrate

Role of Aberrantly Regulated Pathways (e.g., MAPK) in Resistance Development

While PU-H71 exerts its anticancer effects by destabilizing a range of oncogenic client proteins, including key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, the aberrant regulation of this and other signaling cascades can, in turn, contribute to the development of resistance to the inhibitor itself. nih.gov

The MAPK pathway, a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival, is frequently dysregulated in cancer. nih.gov PU-H71 treatment has been shown to downregulate components of the Ras/Raf/MAPK pathway. nih.gov However, adaptive resistance mechanisms can emerge. In the broader context of targeted therapies that inhibit the MAPK pathway, resistance can arise through the reactivation of the pathway itself or the activation of alternative, parallel survival pathways. mdpi.comnih.gov For instance, feedback loops can be triggered, leading to the reactivation of ERK signaling despite initial inhibition. researchgate.net

While direct evidence detailing MAPK-driven resistance specifically to PU-H71 is still emerging, the principles of adaptive resistance observed with other targeted agents are relevant. Cancer cells may develop "pathway bypass" mechanisms, where they become reliant on other pro-survival signals to circumvent the effects of HSP90 inhibition. This signaling network plasticity allows tumors to adapt and continue to proliferate despite the presence of the inhibitor. mdpi.com

Research into acquired resistance to PU-H71 has identified specific genetic alterations that can confer resistance. These include:

Mutations in the HSP90AA1 gene: A missense mutation (Y142N) in the ATP-binding domain of HSP90α, sometimes co-occurring with gene amplification, has been shown to reduce the binding affinity of PU-H71, thereby rendering the inhibitor less effective. oncotarget.com

Overexpression of HSP90: Increased levels of HSP90 can buffer cancer cells against the proteotoxic stress induced by the inhibitor, providing a protective effect. oncotarget.com

Upregulation of drug efflux pumps: Genomic amplification and overexpression of the ABCB1 gene, which encodes the MDR1 drug efflux pump, can lead to increased expulsion of PU-H71 from the cancer cell, reducing its intracellular concentration and efficacy. oncotarget.com

These findings underscore that resistance to PU-H71 is not solely dependent on a single mechanism but can involve a combination of target alterations and the activation of compensatory cellular processes.

Strategies to Overcome Resistance

To counteract the development of resistance to PU-H71, a key strategy is the use of combination therapies that target multiple nodes within the cancer signaling network.

By combining PU-H71 with other therapeutic agents, it is possible to achieve synergistic effects, enhance tumor cell killing, and potentially prevent or delay the emergence of resistant clones. nih.govnih.gov Several preclinical and clinical studies have explored the efficacy of PU-H71 in combination with other drugs.

Combination with Proteasome Inhibitors:

The combination of PU-H71 with the proteasome inhibitor bortezomib (B1684674) has shown synergistic activity in Ewing sarcoma models. nih.govascopubs.org Inhibition of HSP90 leads to the degradation of its client proteins via the ubiquitin-proteasome pathway. ascopubs.org By also inhibiting the proteasome, this combination can lead to an accumulation of misfolded proteins, inducing significant cellular stress and apoptosis. ascopubs.org

Combination with BH3-Mimetics:

In acute myeloid leukemia (AML), combining PU-H71 with BH3-mimetics, such as the BCL2 inhibitor venetoclax (B612062) or the MCL1 inhibitor S63845, has demonstrated enhanced anti-leukemic effects. nih.gov This combination can effectively induce cell cycle arrest and apoptosis in AML cells. nih.gov

Combination with MEK Inhibitors:

In pancreatic ductal adenocarcinoma (PDAC) models, the combination of PU-H71 with the MEK inhibitor trametinib (B1684009) has shown synergistic effects. pnas.org This dual targeting of the HSP90 and MAPK pathways can more effectively suppress tumor growth. pnas.org

Combination with Chemotherapy and Radiotherapy:

PU-H71 has also been investigated in combination with conventional chemotherapy agents like nab-paclitaxel in breast cancer. mdpi.com Furthermore, PU-H71 has been shown to act as a radiosensitizer, enhancing the efficacy of carbon-ion radiotherapy in preclinical models by suppressing the expression of DNA double-strand break repair proteins. nih.gov

The following tables summarize key findings from preclinical studies of PU-H71 in combination therapies.

Table 1: Preclinical Efficacy of PU-H71 Combination Therapy in Ewing Sarcoma

| Combination Agent | Cell Line | Key Findings | Synergy | Reference |

|---|

Table 2: Preclinical Efficacy of PU-H71 Combination Therapy in Acute Myeloid Leukemia

| Combination Agent | Cell Lines | Key Findings | Synergy | Reference |

|---|---|---|---|---|

| Venetoclax (BCL2 inhibitor) | MOLM-13, ML-2, OCI-AML3, SKM-1 | Enhanced effects on cell viability. | Mild to moderate synergism | nih.gov |

Table 3: Preclinical Efficacy of PU-H71 Combination Therapy in Pancreatic Ductal Adenocarcinoma

| Combination Agent | Cell Lines | Key Findings | Synergy | Reference |

|---|

Table 4: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| 17-AAG | |

| Bortezomib | |

| Nab-paclitaxel | |

| Prodigiosin | |

| PU-H71 hydrate (B1144303) | |

| S63845 | |

| STA9090 (Ganetespib) | |

| Tanespimycin | |

| Tariquidar | |

| Trametinib |

Future Directions and Research Opportunities

Development of Novel Formulations

To enhance the therapeutic index and delivery of PU-H71 hydrate (B1144303), research into novel formulations is a critical area of focus. The development of more soluble and targeted delivery systems is underway to improve the pharmacokinetic profile and bioavailability of the drug. frontiersin.org Innovations in formulation could lead to improved tumor penetration and reduced systemic exposure, thereby minimizing potential off-target effects.

Identification and Validation of Predictive Biomarkers for Response

A key aspect of advancing PU-H71 hydrate into later-phase clinical trials is the identification and validation of predictive biomarkers to select patients most likely to benefit from treatment. google.com

Epichaperome Expression: The level of HSP90 integrated into the epichaperome has been identified as a direct indicator of a tumor cell's sensitivity to PU-H71. nih.gov This suggests that tumors with high epichaperome expression are more dependent on this network for survival and thus more susceptible to its inhibition.

Positron Emission Tomography (PET) Imaging: A significant advancement in this area is the use of radiolabeled PU-H71, specifically [124I]-PU-H71, as a PET imaging agent. google.comnih.gov This theranostic approach allows for the non-invasive visualization and quantification of epichaperome expression in tumors before and during treatment. nih.govnih.gov Early clinical data suggests that baseline epichaperome positivity as measured by PU-PET is associated with time to progression, indicating its potential as a predictive biomarker for treatment benefit. nih.gov

Further Elucidation of Metabolic Alterations Induced by Oncogenic HSP90 Inhibition

Inhibition of the oncogenic form of HSP90 by PU-H71 has been shown to induce significant metabolic alterations within cancer cells. nih.gov

Metabolic Interactome: Research has revealed that oncogenic HSP90 plays a crucial role in organizing metabolic enzymes into functional compartments. nih.gov Inhibition with PU-H71 disrupts these interactions, leading to changes in key metabolic pathways. nih.govbiorxiv.org

Impact on Macromolecule Synthesis: Studies in B-cell lymphoma cell lines have demonstrated that treatment with PU-H71 leads to a decrease in the synthesis of both DNA and proteins. nih.gov Specifically, a 6-hour treatment resulted in a 10-20% decrease in DNA synthesis and a 25% reduction in protein synthesis. nih.gov Further investigation into these metabolic shifts will provide a deeper understanding of the downstream effects of HSP90 inhibition and may uncover new therapeutic vulnerabilities.

Exploration of this compound in Specific Cancer Subtypes

Preclinical and early clinical studies have highlighted the potential of this compound in various cancer types. Further exploration in specific subtypes is a promising area of research.

| Cancer Subtype | Rationale and Preclinical/Clinical Findings |

| Triple-Negative Breast Cancer (TNBC) | PU-H71 has shown potent single-agent antitumor effects in TNBC models. google.com In a phase Ib trial of PU-H71 combined with nab-paclitaxel in HER2-negative metastatic breast cancer, promising activity was observed, particularly in patients with TNBC. nih.gov |

| Glioblastoma (GBM) | HSP90 is a critical pro-survival factor in the molecularly heterogeneous environment of glioblastoma. PU-H71 has demonstrated the ability to downregulate multiple pro-survival kinase pathways in glioma cells, suggesting its potential to overcome inter-tumoral heterogeneity. mdpi.com |

| Acute Myeloid Leukemia (AML) | Research indicates that PU-H71 is particularly effective against AML cells that are "addicted" to specific signaling networks. By disrupting these networks, the drug removes crucial support for leukemia cell growth. mskcc.org |

| Myeloproliferative Neoplasms (MPN) | In preclinical models of MPN with JAK2V617F/MPLW515L mutations, PU-H71 treatment has been shown to reduce the mutant allele burden, supporting the rationale for clinical trials in this patient population. frontiersin.org |

| B-cell Lymphomas | PU-H71 has been shown to induce apoptosis in B-cell lymphomas that are dependent on Bcl6 for survival. frontiersin.org |

Investigation into its Role in Modulating the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. Investigating the effects of this compound on the TME is an emerging area of interest. By altering the secretome of cancer cells and potentially influencing immune cell function, HSP90 inhibition may create a more favorable environment for anti-tumor immunity. Further studies are needed to elucidate the specific mechanisms by which PU-H71 modulates the complex interplay between cancer cells and their surrounding microenvironment.

Advanced Clinical Trial Designs and Patient Stratification

Future clinical trials of this compound will likely incorporate more advanced designs to optimize its development.

Theranostic-Guided Trials: The use of [124I]-PU-H71 PET imaging allows for a precision medicine approach, enabling patient selection based on tumor epichaperome expression. nih.govnih.gov This theranostic platform can guide patient stratification and potentially predict treatment response. nih.gov

Combination Therapies: Given its mechanism of action, which involves the degradation of multiple oncoproteins, PU-H71 is a prime candidate for combination therapies. A phase Ib study has already explored its use with nab-paclitaxel in breast cancer. nih.govmycancergenome.org Future trials will likely investigate combinations with other targeted agents, chemotherapy, and immunotherapy to enhance efficacy and overcome resistance mechanisms.

Adaptive Trial Designs: Adaptive trial designs could be employed to modify trial parameters based on accumulating data, such as biomarker analyses, to more efficiently determine the optimal dose, schedule, and patient population for this compound.

Q & A

Q. What are the primary mechanisms by which PU-H71 exerts its anti-tumor effects in triple-negative breast cancer (TNBC) models?

PU-H71 targets Hsp90, disrupting its chaperone function and destabilizing oncogenic client proteins critical for tumor survival. In TNBC cell lines (e.g., MDA-MB-468, HCC-1806), PU-H71 induces cell cycle arrest at G2-M phase and promotes apoptosis via suppression of Hsp90-dependent signaling pathways like NF-κB and ERK1/2 . Experimental validation involves ATP-based cytotoxicity assays, flow cytometry for cell cycle analysis, and Western blotting to monitor client protein degradation (e.g., RAD51, EGFR) .

Q. How does PU-H71 selectively target cancer cells while sparing normal cells?

PU-H71 exhibits preferential binding to the "epichaperome," a hyperactivated Hsp90 complex in cancer cells. This selectivity is validated using PU-bead pull-down assays, which isolate Hsp90-client complexes in tumor cells but not in normal fibroblasts . Pharmacokinetic studies using PU-PET imaging confirm higher drug accumulation in tumors compared to normal tissues, correlating with reduced off-target toxicity .

Q. What in vitro assays are most reliable for assessing PU-H71’s efficacy and mechanism of action?

Key assays include:

- Colony formation assays to quantify clonogenic survival post-treatment .

- γ-H2AX focus quantification to measure DNA double-strand break (DSB) repair inhibition .

- Flow cytometry for apoptosis (sub-G1 population) and cell cycle analysis (G2-M arrest) .

- Western blotting to track Hsp90 client proteins (e.g., RAD51, DNA-PKcs) and signaling pathways (e.g., phospho-ERK1/2) .

Advanced Research Questions

Q. How can PU-H71’s tumor pharmacokinetics (PK) be quantitatively monitored in preclinical models?

PU-PET imaging enables real-time, non-invasive quantification of PU-H71 concentration in tumors. Signal intensity correlates with drug uptake, validated by ex vivo HPLC analysis of tumor homogenates . Experimental protocols involve administering radiolabeled PU-H71, followed by PET scans at defined intervals to generate time-concentration curves .

Q. What experimental designs are optimal for studying PU-H71’s radiosensitizing effects in combination with heavy-ion radiation?

- Dose optimization : Use isobologram analysis to determine synergistic concentrations of PU-H71 and radiation (e.g., 290 MeV/n carbon ions) .

- DNA repair inhibition : Assess γ-H2AX foci persistence at 24 hours post-irradiation to quantify DSB repair suppression. Combine with siRNA knockdown of RAD51 or DNA-PKcs to validate pathway-specific effects .

- Cell death mechanisms : Differentiate apoptosis (sub-G1 analysis) from mitotic catastrophe (microscopy for multinucleated cells) in p53-wildtype vs. p53-mutant models .

Q. How can researchers resolve contradictions in PU-H71’s reported efficacy across different cancer models?

Discrepancies arise from tumor-specific Hsp90 dependency and experimental variables (e.g., drug exposure time, radiation type). For example:

- In TNBC, PU-H71 achieves complete responses in preclinical models due to high Hsp90 client protein reliance .

- In glioblastoma or autoimmune models, limited efficacy may reflect lower epichaperome activity or compensatory pathways . Methodological solutions :

- Use PU-PET to stratify tumors based on Hsp90 activity before treatment .

- Perform transcriptomic profiling (e.g., scRNA-seq) to identify resistance markers (e.g., heat shock protein upregulation) .

Q. What analytical methods are recommended for characterizing PU-H71’s stability and impurity profile?

- HPLC-UV/MS : Develop a gradient elution method (C18 column, 0.1% formic acid/acetonitrile) with UV detection at 220 nm and 290 nm. Validate per ICH Q2(R1) guidelines for linearity, precision, and LOQ (≤0.1%) .

- Stress testing : Expose PU-H71 to heat, light, and acidic/alkaline conditions to identify degradation products (e.g., isopropyl group loss, dimerization) .